Specific Scientific Field: This application falls under the field of Organic & Biomolecular Chemistry .
Summary of the Application: The compound is used in the biosynthesis of (2S,5S)-hexanediol, a versatile building block for the production of various fine chemicals and pharmaceuticals .
Methods of Application or Experimental Procedures: The diol is obtained through bakers’ yeast-mediated reduction of 2,5-hexanedione. Thus, a new synthesis route is required that allows for higher volumetric productivity .
Results or Outcomes: Bioreduction using the recombinant enzyme afforded the (2S,5S)-hexanediol with >99% conversion yield and in >99.9% de and ee. Moreover, the diol was obtained with an unsurpassed high volumetric productivity of 70 g L −1 d −1 (2S,5S)-hexanediol .
Specific Scientific Field: This application falls under the field of Trypanosomatid Research .
Summary of the Application: The compound is used in the study of trypanothione metabolism in Trypanosomatids, a group of unicellular flagellated parasites that cause diseases like African trypanosomiasis (sleeping sickness), Chagas disease, and different forms of leishmaniasis .
Methods of Application or Experimental Procedures: The key enzymes involved in trypanothione metabolism, trypanothione reductase and trypanothione synthetase, have been studied in detail as druggable targets .
Results or Outcomes: The study summarizes some of the recent findings on the molecules inhibiting these two essential enzymes for Trypanosoma and Leishmania viability .
Specific Scientific Field: This application falls under the field of Medicinal Chemistry .
Summary of the Application: The compound is used in the synthesis of potential HIV Protease Inhibitors . These inhibitors are crucial in the treatment of HIV as they prevent the virus from replicating in the body.
Methods of Application or Experimental Procedures: The synthesis of a novel and versatile (2S,5S)-2,5-bis-[(1,1′-dimethylethoxy)carbonylamino]-1,6-diphenylhex-3-ene based on Julia’s olefination strategy is discussed. This compound is then used in stereoselective preparations of HIV protease inhibitors .
Results or Outcomes: The novel intermediates synthesized were subjected to various reactions such as epoxidation, hydrogenation, hydroboration-oxidation, and dihydroxylation. These modifications resulted in the synthesis of known and unknown, C2-symmetric and pseudo-C2-symmetric diamino-epoxides, dideoxy derivatives, diols, and deoxy diols based HIV protease inhibitors .
(+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane is a chiral phosphine ligand recognized for its significant role in asymmetric catalysis. This compound features two phospholane units attached to an ethane backbone, making it a member of the bisphosphine ligand family. Its molecular formula is C₃₄H₃₆P₂, and it possesses a unique stereochemistry that contributes to its effectiveness in various catalytic processes. The compound is often referred to by its alternative names, including (S,S)-Ph-BPE and 1,2-Bis[(2S,5S)-2,5-diphenyl-1-phospholanyl]ethane .
(+)-BDPP functions by coordinating with a transition metal center through the lone pairs on the phosphorus atoms. The specific arrangement of the chiral phosphorus centers creates a chiral environment around the metal, allowing for the selective binding and activation of one enantiomer of a reactant molecule. This selectivity translates into the formation of a specific enantiomer of the product molecule during the catalytic cycle [].
The synthesis of (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane typically involves the following steps:
This compound finds applications primarily in:
Interaction studies involving (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane often focus on its behavior as a ligand with different metal centers. These studies reveal:
Several compounds share structural similarities with (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane. Notable examples include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(R,R)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane | Similar bisphosphine structure | Different stereochemistry affecting reactivity |
1,3-Bis((2S)-diphenylphosphino)propane | Contains a propane backbone | Used in different catalytic systems |
1,4-Bis(diphenylphosphino)butane | Longer carbon chain | Exhibits distinct selectivity patterns |
The uniqueness of (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane lies in its specific stereochemistry and high efficiency as a catalyst in asymmetric hydrogenation reactions compared to other similar ligands .
1,2-bis[(2-methoxyphenyl)(phenylphosphino)]ethane represents a landmark achievement in organophosphorus chemistry and asymmetric catalysis. This compound was conceived and developed by William Standish Knowles and his colleagues at Monsanto Corporation in 1975, fundamentally transforming the field of chiral chemistry. The development of this phosphine ligand marked the first time that enzyme-like selectivity had been achieved with a synthetic catalyst, representing a breakthrough that would earn Knowles recognition with the Nobel Prize in Chemistry in 2001.
The compound emerged from Knowles's strategic approach to replace the triphenylphosphine in Wilkinson's rhodium catalyst with a chiral phosphine to enable asymmetric hydrogenation of prochiral olefins. Initial attempts yielded modest selectivity of only 15% enantiomeric efficiency, but subsequent modifications led to the development of this highly effective ligand system. The creation of 1,2-bis[(2-methoxyphenyl)(phenylphosphino)]ethane represented the culmination of systematic structural optimization that achieved remarkable 95% efficiency in asymmetric hydrogenation processes.
1,2-bis[(2-methoxyphenyl)(phenylphosphino)]ethane is an organophosphorus compound characterized by its unique molecular architecture. The compound exists as a white solid that dissolves readily in organic solvents, with a molecular formula of C₂₈H₂₈O₂P₂ and a molecular weight of 458.47 grams per mole. The structural framework consists of two phosphorus centers connected by an ethylene bridge, with each phosphorus atom bearing distinct substituents including anisyl (2-methoxyphenyl) groups, phenyl groups, and the connecting ethylene chain.
The stereochemical properties of this compound are particularly noteworthy. As a C₂-symmetric diphosphine, each phosphorus center adopts a pyramidal geometry and bears three different substituents. This structural arrangement results in the existence of enantiomeric (R,R) and (S,S) pairs, as well as an achiral meso isomer. The (S,S) enantiomer exhibits an optical rotation of [α]²²/D +82° when measured at a concentration of 1 gram per 100 milliliters in chloroform. Conversely, the (R,R) enantiomer demonstrates an optical rotation of [α]²²/D -81° under identical measurement conditions.
The physical characteristics of 1,2-bis[(2-methoxyphenyl)(phenylphosphino)]ethane reflect its crystalline nature and thermal stability. The compound exhibits a melting point range of 101-105°C for the (S,S) enantiomer, while the (R,R) form displays a slightly different range of 102-106°C. These thermal properties indicate substantial structural stability and crystalline order within the solid-state structure.
Chemical analysis reveals important spectroscopic characteristics that facilitate identification and purity assessment. The compound demonstrates distinct nuclear magnetic resonance signatures, with ³¹P nuclear magnetic resonance spectroscopy providing particularly valuable analytical information. The phosphorus centers exhibit chemical shifts that are sensitive to their coordination environment, allowing for detailed structural characterization and monitoring of complex formation with transition metals.
While structurally distinct from 1,2-bis[(2-methoxyphenyl)(phenylphosphino)]ethane, (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane represents another important class of chiral phosphine ligands. This compound, with molecular formula C₃₄H₃₆P₂ and molecular weight 506.6 grams per mole, features a different structural motif characterized by diphenylphospholane units connected by an ethylene bridge.
The (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane structure incorporates five-membered phospholane rings with phenyl substituents at the 2 and 5 positions. This ligand system, often referred to in chemical literature by various designations including (S,S)-Phenyl-bisphospholane ethane, exhibits melting points in the range of 143°C to 147°C. The compound demonstrates high efficiency as a ligand in homogeneous catalysis applications, particularly in asymmetric hydrogenation reactions where it functions alongside other privileged ligand systems.
The original synthetic approach to 1,2-bis[(2-methoxyphenyl)(phenylphosphino)]ethane involved oxidative coupling methodology. This procedure commenced with anisyl(phenyl)(methyl)phosphine as the starting material and employed oxidative coupling reactions to construct the desired diphosphine framework. However, this initial synthetic route presented challenges related to yield optimization and stereochemical control.
Subsequent developments in synthetic methodology have provided alternative approaches for preparing this compound and related phosphine ligands. The use of (l)-ephedrine as a chiral auxiliary has emerged as a particularly effective strategy for the synthesis of P-chiral phosphine compounds. This approach involves the formation of optically pure chloro-, alkyl- or aryl-oxazaphospholidine oxides or borane adducts, followed by successive enantiospecific nucleophilic displacement reactions. The methodology offers substantial scope for generating new ligands with diverse substitution patterns at both phosphorus centers and the connecting backbone.
The nucleophilic displacement route represents a significant advancement in the synthesis of P-chiral bisphosphines. This approach addresses the historical challenges associated with the preparation of these compounds, which had limited their widespread adoption despite their proven effectiveness in asymmetric catalysis. The synthetic methodology enables access to homochiral phosphine ligands with greater structural diversity and improved synthetic efficiency compared to earlier approaches.
Contemporary phosphine ligand systems can be classified into three primary structural categories: axial C₂-symmetrical bisphosphines with rigid chiral backbones, C₂-symmetrical bisphosphines with flexible chiral backbones, and P-chiral bisphosphines with achiral backbones. 1,2-bis[(2-methoxyphenyl)(phenylphosphino)]ethane belongs to the third category, representing a P-chiral system that derives its stereochemical properties from the configuration at the phosphorus centers rather than from backbone chirality.
Despite the proven effectiveness of 1,2-bis[(2-methoxyphenyl)(phenylphosphino)]ethane, relatively limited attention has been directed toward P-chiral phosphine ligands compared to backbone-chiral systems. This disparity primarily stems from the synthetic challenges associated with preparing P-chiral compounds and concerns regarding potential stereomutation at the phosphorus centers. However, recent developments in synthetic methodology have renewed interest in this ligand class and facilitated access to new P-chiral phosphine systems.